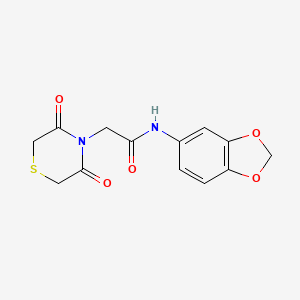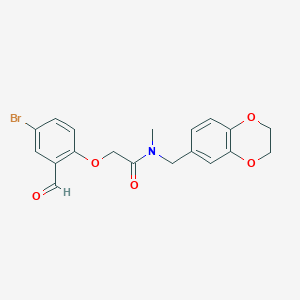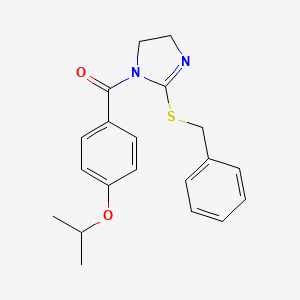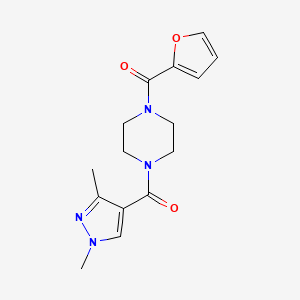
N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as BDM-TMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BDM-TMA is a thiomorpholine-based compound that exhibits unique biochemical and physiological properties, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide also inhibits the activity of NF-kB, a transcription factor that is involved in the regulation of genes that are associated with inflammation and cancer.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide exhibits a range of biochemical and physiological effects that make it an attractive candidate for further investigation. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to exhibit antioxidant properties, which may be beneficial for the treatment of various diseases, including neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is its potent anti-inflammatory and anti-cancer properties, which make it a potential candidate for drug development. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is also relatively easy to synthesize, making it accessible to researchers. However, one of the major limitations of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. One area of research is the development of new drugs based on N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Another area of research is the investigation of the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, which may provide insights into the development of new drugs. Additionally, further research is needed to explore the potential applications of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in agriculture and environmental science.
合成法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves the reaction of 2-(3,5-dioxothiomorpholin-4-yl)acetic acid with 1,3-benzodioxole in the presence of appropriate reagents. The reaction proceeds through a series of steps, including esterification, cyclization, and amidation, resulting in the formation of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a complex process that requires careful attention to detail and adherence to safety protocols.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-11(4-15-12(17)5-21-6-13(15)18)14-8-1-2-9-10(3-8)20-7-19-9/h1-3H,4-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHVQZXPKKYGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2941976.png)
![1-(4-bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2941977.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2941981.png)



![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2941987.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide](/img/structure/B2941989.png)


![N1-butyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2941992.png)
![3-Methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2941996.png)